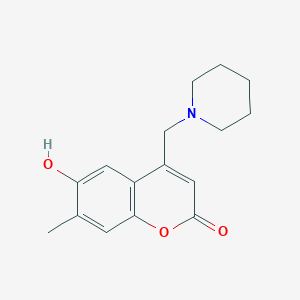

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has attracted attention due to its potential pharmacological properties.

Properties

IUPAC Name |

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11-7-15-13(9-14(11)18)12(8-16(19)20-15)10-17-5-3-2-4-6-17/h7-9,18H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKRQQMNNWVUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-4-chromenone and piperidine.

Formation of Intermediate: The 7-methyl-4-chromenone undergoes a nucleophilic substitution reaction with piperidine to form an intermediate compound.

Hydroxylation: The intermediate compound is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and hydroxylation reactions.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chromenone ring to a dihydrochromenone.

Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 6-keto-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one.

Reduction: Formation of 6-deoxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-dihydrochromen-2-one.

Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one serves as a crucial building block in organic synthesis. Its unique structure allows chemists to modify it to create more complex molecules with desired properties. The compound can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group at the 6th position can be oxidized to form a ketone.

- Reduction : The compound can be reduced to remove the hydroxyl group or to convert the chromenone ring into a dihydrochromenone.

- Substitution Reactions : The piperidin-1-ylmethyl group can be substituted with other nucleophiles under basic conditions.

These reactions enable the synthesis of derivatives that may exhibit enhanced or novel properties.

Biological Activities

Antimicrobial Properties

Research has indicated that chromenone derivatives possess antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. These findings warrant further investigation into its potential as a therapeutic agent in oncology.

Medicinal Applications

Therapeutic Agent Development

Due to its biological activities, this compound is being researched for its potential therapeutic applications in treating various diseases, particularly infectious diseases and cancers. Its unique structural features may contribute to its efficacy and specificity in targeting disease pathways.

Industrial Applications

Material Development

In addition to its biological applications, this compound is being utilized in the development of new materials and chemical processes. Its properties may allow for innovations in fields such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxyl group at the 6th position.

6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the methyl group at the 7th position.

6-hydroxy-7-methyl-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group at the 4th position.

Uniqueness

The presence of both the hydroxyl group at the 6th position and the piperidin-1-ylmethyl group at the 4th position makes 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, a synthetic organic compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This compound combines a chromenone structure with a piperidine moiety, which may enhance its pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Structure

The compound can be characterized by its unique structure, which includes:

- A chromenone backbone.

- A hydroxyl group at the 6th position.

- A methyl group at the 7th position.

- A piperidin-1-ylmethyl substituent at the 4th position.

Synthesis

The synthesis typically involves:

- Starting Materials : 7-methyl-4-chromenone and piperidine.

- Nucleophilic Substitution : Formation of an intermediate via nucleophilic attack by piperidine.

- Hydroxylation : Introduction of the hydroxyl group using oxidizing agents.

This synthetic route allows for the production of various derivatives that can be tested for biological activity .

Antimicrobial Activity

Research has indicated that derivatives of chromenones exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics, suggesting enhanced potency .

Anticancer Properties

Studies have evaluated the anticancer potential of chromenone derivatives, including this compound. In vitro assays demonstrated that these compounds could inhibit the proliferation of cancer cell lines such as HeLa, with some derivatives showing IC50 values in the nanomolar range . The structural modifications influence their antiproliferative activity and selectivity towards cancer cells.

Neuropharmacological Effects

Recent studies have explored the affinity of chromenone derivatives for serotonin receptors. For example, specific derivatives exhibited high binding affinity to 5-HT1A and 5-HT2A receptors, indicating potential applications in treating mood disorders . The Ki values for some derivatives were reported to be comparable to established serotonergic drugs, highlighting their therapeutic promise.

Case Study 1: Antimicrobial Screening

A series of chromenone derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds displayed superior activity compared to traditional antibiotics, with MIC values ranging from 0.3 to 8.5 µM against Pseudomonas aeruginosa and E. coli .

Case Study 2: Anticancer Activity in HeLa Cells

In a study investigating antiproliferative effects, derivatives of this compound were tested on HeLa cells. Compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values significantly lower than curcumin, a known anticancer agent .

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl at C6, Methyl at C7 | Antimicrobial, Anticancer |

| 7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one | Lacks hydroxyl group | Lower antimicrobial activity |

| 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one | Lacks methyl group | Reduced anticancer efficacy |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.